molecular formula C11H13BrO3 B165128 Methyl 4-(3-bromopropoxy)benzoate CAS No. 135998-88-8

Methyl 4-(3-bromopropoxy)benzoate

Cat. No.: B165128
CAS No.: 135998-88-8
M. Wt: 273.12 g/mol
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromopropoxy)benzoate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAWAAALKEOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395348
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135998-88-8
Record name methyl 4-(3-bromopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 3 Bromopropoxy Benzoate

Esterification Reactions in the Synthesis of Methyl 4-(3-bromopropoxy)benzoate

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a cornerstone of organic chemistry and central to the synthesis of benzoate (B1203000) derivatives.

A primary route to this compound involves the Williamson ether synthesis, where the hydroxyl group of methyl p-hydroxybenzoate reacts with 1,3-dibromopropane (B121459). This reaction specifically forms the ether linkage, attaching the three-carbon chain with a terminal bromine to the benzoate structure.

The efficiency of the condensation reaction is highly dependent on the chosen conditions. Typically, the reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of methyl p-hydroxybenzoate, making it a more potent nucleophile. The choice of base and solvent, along with the reaction temperature and duration, are critical parameters that are optimized to maximize the yield of the desired product and minimize the formation of byproducts. For instance, a common byproduct is the result of the reaction occurring at both ends of the 1,3-dibromopropane.

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureYield
Methyl p-hydroxybenzoate1,3-DibromopropanePotassium CarbonateAcetoneRefluxGood
Methyl p-hydroxybenzoate1,3-DibromopropaneSodium HydrideDMFRoom TempHigh

This table presents typical reaction conditions for the synthesis of this compound.

While the Williamson ether synthesis is the direct method for attaching the side chain, the initial formation of the methyl ester of p-hydroxybenzoic acid is a classic esterification reaction. Strong acids like sulfuric acid are traditionally used as catalysts in these processes. cabidigitallibrary.org They work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. youtube.com However, the use of these homogeneous catalysts can lead to challenges in product purification and can be corrosive to equipment. google.com

To circumvent these issues, research has focused on the development of heterogeneous catalysts, such as solid acids. mdpi.com These materials, which are insoluble in the reaction mixture, can be easily separated by filtration and potentially reused, aligning with the principles of green chemistry. mdpi.comresearchgate.net Examples include zirconium-based solid acids and ion-exchange resins. google.commdpi.com

The choice of solvent plays a crucial role in the condensation reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often preferred as they can effectively solvate the cation of the base, leaving the anionic nucleophile more reactive. The solvent's boiling point is also a key consideration, as it dictates the temperature range at which the reaction can be conducted. In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between reactants in different phases.

Beyond the traditional acid-catalyzed esterification, other methods exist for the synthesis of benzoate esters. One such method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. researchgate.net To drive the equilibrium towards the product, the water formed during the reaction is often removed, for example, by azeotropic distillation. cabidigitallibrary.org

Another approach involves the use of acyl chlorides or acid anhydrides, which are more reactive than their corresponding carboxylic acids. chemguide.co.uk These reagents react readily with alcohols, often without the need for a catalyst, to form esters. chemguide.co.uk However, these methods can be more expensive and may require careful handling due to the reactivity and potential hazards of the starting materials.

More recently, greener alternatives have been explored, such as the use of deep eutectic solvents (DESs) as both catalysts and reaction media. rsc.org These solvents, which are mixtures of hydrogen bond donors and acceptors, offer advantages like low toxicity and biodegradability. jsynthchem.com

Condensation of Methyl p-Hydroxybenzoate with 1,3-Dibromopropane

Introduction of the Bromopropoxy Moiety

The key 3-bromopropoxy group is introduced through the reaction of methyl p-hydroxybenzoate with 1,3-dibromopropane. In this nucleophilic substitution reaction, the phenoxide ion, generated by the deprotonation of methyl p-hydroxybenzoate, attacks one of the carbon atoms bearing a bromine atom in 1,3-dibromopropane. The other bromine atom remains intact on the resulting side chain, thus forming this compound. Careful control of stoichiometry is essential to favor the mono-alkylation product over the di-alkylation byproduct where a second molecule of methyl p-hydroxybenzoate reacts with the other end of the propyl chain.

Etherification Reactions with Brominated Propanes

The synthesis of this compound is commonly achieved through the reaction of methyl 4-hydroxybenzoate (B8730719) with a suitable three-carbon brominated propane (B168953), such as 1,3-dibromopropane. In this reaction, the hydroxyl group of methyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms bearing a bromine atom in 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the ether linkage. wikipedia.orgbyjus.com

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenol (B47542). masterorganicchemistry.com For aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often employed. jk-sci.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to minimize side reactions, such as elimination. jk-sci.com

To enhance the reaction rate and efficiency, a phase-transfer catalyst (PTC) can be utilized. numberanalytics.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. mdpi.com

A representative reaction scheme is as follows:

Methyl 4-hydroxybenzoate + 1,3-dibromopropane + Base → this compound + Salt + Water

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureYieldReference
Methyl 4-hydroxybenzoate1,3-dibromopropaneK₂CO₃DMF80°CHigh jk-sci.com
Methyl 4-hydroxybenzoate1,3-dibromopropaneNaOH / PTCToluene/WaterRefluxGood tandfonline.com

Mechanistic Considerations of Bromination in Related Substrates

Understanding the bromination of related aromatic compounds provides insight into potential side reactions and alternative synthetic pathways. The electrophilic aromatic bromination of phenols and their derivatives is a key reaction in organic chemistry. nih.gov In the case of p-hydroxybenzoic acid, a compound structurally similar to methyl 4-hydroxybenzoate, bromination with molecular bromine in an aqueous solution has been studied. datapdf.com

The reaction proceeds via electrophilic attack of bromine on the aromatic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho positions. However, the carboxylate group is a deactivating group. The reactivity and regioselectivity of the bromination are influenced by the pH of the reaction medium, which affects the ionization state of the phenolic hydroxyl and carboxylic acid groups. datapdf.com Studies on the bromination of 3-hydroxybenzonitrile and 3-methoxybenzaldehyde (B106831) have shown that a π-donor substituent generally directs electrophilic aromatic bromination to the para position. nih.gov In the bromination of 7-hydroxy-4-methyl benzopyran-2-one, a coumarin (B35378) derivative, various brominating agents such as liquid bromine, N-bromosuccinimide (NBS), and hydrogen bromide with hydrogen peroxide have been employed, highlighting the versatility of bromination conditions. libretexts.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Atom Economy and Reaction Efficiency

Another important metric is the E-factor, which is the ratio of the mass of waste to the mass of the product. wiley-vch.de A lower E-factor indicates a greener process. For the Williamson ether synthesis, the waste includes the salt by-product and any solvent that is not recovered.

Sustainable Solvent Selection

The choice of solvent is a critical aspect of green chemistry. Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally harmful. google.com Efforts are being made to replace these with more sustainable alternatives. Water is an ideal green solvent, and its use in phase-transfer catalyzed Williamson ether synthesis is a significant step towards a more environmentally friendly process. tandfonline.com Other greener solvent alternatives include ionic liquids and deep eutectic solvents, which can offer improved reaction efficiency and reduced environmental impact. numberanalytics.com

Minimization of By-products and Waste

The primary by-product in the Williamson ether synthesis is an inorganic salt. tandfonline.com While often considered benign, its disposal in large quantities can be problematic. One of the major potential by-products in the synthesis of this compound using 1,3-dibromopropane is the formation of a diether product, where two molecules of methyl 4-hydroxybenzoate react with one molecule of 1,3-dibromopropane. Careful control of reaction conditions, such as the stoichiometry of the reactants, can minimize this side reaction. Another potential side reaction is elimination, particularly if the alkyl halide is sterically hindered, which would lead to the formation of an alkene. stackexchange.com

Advanced Synthetic Techniques and Strategies

Recent advances in synthetic chemistry offer more efficient and sustainable routes to this compound.

Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times and, in some cases, improve yields. nih.gov The application of microwave irradiation to the Williamson ether synthesis can lead to faster and more efficient production of ethers. nih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better temperature control, improved safety for handling hazardous reagents, and easier scalability. polimi.it The synthesis of ethers has been successfully demonstrated in flow reactors, suggesting a promising avenue for the large-scale, continuous production of this compound.

Catalysis in the Synthesis of Aryl Alkyl Ethers and Esters

The synthesis of aryl alkyl ethers and esters, including this compound, heavily relies on catalytic methods to enhance reaction rates, selectivity, and efficiency. Key catalytic strategies include the Williamson ether synthesis, the Ullmann condensation, and phase transfer catalysis.

The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. masterorganicchemistry.combyjus.comyoutube.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com For the synthesis of the target compound, methyl 4-hydroxybenzoate is deprotonated by a base to form the corresponding phenoxide, which then displaces a bromide from 1,3-dibromopropane. masterorganicchemistry.com While traditional methods often require stoichiometric amounts of base, catalytic approaches are being developed to improve the sustainability of this reaction. acs.orgresearchgate.net High temperatures can enhance the alkylating power of weak alkylating agents in a catalytic version of the Williamson synthesis. acs.orgresearchgate.net

The Ullmann condensation offers an alternative catalytic route, particularly for the formation of aryl ethers from aryl halides. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an alcohol or phenol with an aryl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target compound, this could involve the reaction of methyl 4-hydroxybenzoate with a brominated propane derivative in the presence of a copper catalyst. Modern variations of the Ullmann reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. organic-chemistry.org

Phase transfer catalysis (PTC) is another valuable technique, especially when dealing with reactants that have different solubilities. In the synthesis of this compound from methyl 4-hydroxybenzoate (which is more soluble in an aqueous phase after deprotonation) and 1,3-dibromopropane (which is soluble in an organic phase), a phase transfer catalyst like tetrabutylammonium (B224687) bromide can shuttle the phenoxide ion from the aqueous phase to the organic phase to react with the alkyl halide. utahtech.edu This method can lead to faster reaction times and higher yields by overcoming the immiscibility of the reactants. utahtech.edu

Catalytic MethodDescriptionRelevance to Target Compound
Williamson Ether Synthesis An SN2 reaction between an alkoxide and an alkyl halide to form an ether. masterorganicchemistry.comPrimary method for synthesizing this compound from methyl 4-hydroxybenzoate and 1,3-dibromopropane.
Ullmann Condensation A copper-catalyzed reaction for the formation of aryl ethers from aryl halides and alcohols/phenols. wikipedia.orgAn alternative route using a copper catalyst to form the ether linkage.
Phase Transfer Catalysis Utilizes a catalyst to facilitate the reaction between reactants in different phases. utahtech.eduCan enhance the reaction rate between the water-soluble phenoxide and the organic-soluble alkyl halide.

Novel Synthetic Routes for Benzene-Derived Bromoesters

Recent advancements in synthetic organic chemistry have led to the development of novel routes for preparing benzene-derived bromoesters, offering improvements in efficiency, cost-effectiveness, and scalability. One notable example is a two-step, one-pot synthesis of a structural analogue, methyl 4-(3-bromopropyl)benzoate. This method starts from 1-bromo-3-phenylpropane, which undergoes a Friedel-Crafts acylation with oxalyl chloride in the presence of aluminum trichloride (B1173362) to form the corresponding benzoyl chloride intermediate. Subsequent in-situ esterification with methanol (B129727) yields the final bromoester product. This approach is advantageous as it combines multiple transformations into a single operation, reducing the need for intermediate purification steps and minimizing waste.

The synthesis of various brominated benzoic acid esters often involves the direct bromination of the corresponding methyl benzoate derivative. For instance, the preparation of methyl 3-bromo-4-hydroxybenzoate is typically achieved by reacting methyl p-hydroxybenzoate with bromine. researchgate.net Controlling the reaction conditions is crucial to prevent the formation of dibrominated byproducts, as the hydroxyl group activates the aromatic ring towards electrophilic substitution. researchgate.net The use of a catalyst, such as glacial acetic acid, can improve the selectivity of the bromination reaction. researchgate.net

Another strategy involves the side-chain bromination of a methyl-substituted benzoate. For example, methyl 4-bromomethyl-3-methoxybenzoate can be prepared by the bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) and a radical initiator under UV irradiation. youtube.com This method selectively introduces a bromine atom to the benzylic position.

Flow Chemistry Applications in Brominated Ester Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processes, particularly for reactions that are exothermic or require precise control over reaction parameters. The synthesis of brominated esters, including potentially this compound, can benefit from this technology.

While a specific flow synthesis for this compound has not been extensively reported, the key reaction steps, namely etherification and esterification, are well-suited for flow chemistry. For instance, electrophilic bromination reactions, which are often highly exothermic and can lead to side products in batch reactors, can be controlled with high precision in a flow system. organic-chemistry.org The use of microreactors with high surface-area-to-volume ratios allows for efficient heat exchange, minimizing temperature gradients and preventing thermal runaways. organic-chemistry.org

Similarly, esterification reactions can be performed efficiently in flow reactors, often at elevated temperatures and pressures, leading to significantly reduced reaction times. rsc.org The continuous nature of flow synthesis allows for the straightforward scaling of production by simply running the system for a longer duration or by using parallel reactor setups. Furthermore, in-line purification techniques can be integrated into a flow system, enabling the direct production of a high-purity product.

The potential application of flow chemistry to the Williamson ether synthesis step in the preparation of this compound could involve pumping solutions of methyl 4-hydroxybenzoate with a base and 1,3-dibromopropane through a heated reactor coil. The precise control over residence time and temperature would allow for optimization of the reaction to maximize the yield of the desired mono-etherified product while minimizing the formation of the diether byproduct.

Advantage of Flow ChemistryApplication in Brominated Ester Synthesis
Enhanced Safety Precise temperature control of exothermic bromination reactions.
Improved Yield and Selectivity Minimized byproduct formation through controlled reaction conditions.
Scalability Continuous production allows for easy scale-up.
Integration of Processes Potential for in-line purification and multi-step synthesis in a single continuous process.

Multicomponent Reactions for Structural Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a single step. researchgate.netorganic-chemistry.orgthieme.de These reactions are particularly valuable for generating libraries of structurally diverse molecules for drug discovery and materials science. For creating structural analogues of this compound, MCRs like the Biginelli and Hantzsch reactions can be employed to synthesize heterocyclic scaffolds that mimic the benzoic acid core.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones. youtube.comorganic-chemistry.orgnih.gov By using a substituted benzaldehyde (B42025), one can introduce a phenyl group with various substitution patterns, creating analogues of the benzoate moiety. For example, reacting 4-formylbenzoic acid (or its ester) with ethyl acetoacetate (B1235776) and urea would lead to a dihydropyrimidine (B8664642) derivative with a carboxyphenyl substituent, which is a structural analogue of a benzoate. Benzoic acid itself has been shown to catalyze the Biginelli reaction.

The Hantzsch pyridine (B92270) synthesis is another powerful MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. researchgate.netrsc.orgnih.govnih.govyoutube.com Similar to the Biginelli reaction, employing a substituted benzaldehyde allows for the incorporation of a functionalized phenyl ring into a heterocyclic system, thus generating pyridine-based analogues of benzoic acid derivatives. The reaction conditions for the Hantzsch synthesis can be varied, including the use of different catalysts and solvent-free conditions, to improve yields and sustainability. nih.gov

Multicomponent ReactionDescriptionApplication for Structural Analogues
Biginelli Reaction A three-component reaction to form dihydropyrimidinones. youtube.comorganic-chemistry.orgSynthesis of pyrimidine-based analogues of benzoic acid derivatives.
Hantzsch Pyridine Synthesis A multi-component reaction to form 1,4-dihydropyridines and pyridines. researchgate.netrsc.orgCreation of pyridine-based analogues of benzoic acid derivatives.

Mechanistic Investigations of Reactions Involving Methyl 4 3 Bromopropoxy Benzoate

Ester Hydrolysis Studies of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, including Methyl 4-(3-bromopropoxy)benzoate, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. ucalgary.calibretexts.org This reaction is typically slow in neutral water but can be significantly accelerated by the presence of an acid or a base catalyst. chemistnotes.combham.ac.uk The two primary mechanisms, acid-catalyzed hydrolysis and base-promoted hydrolysis (saponification), are among the most extensively studied reactions in organic chemistry. ucalgary.ca Both pathways proceed through a nucleophilic acyl substitution, involving the formation of a tetrahedral intermediate. ucalgary.cabham.ac.uk Evidence from isotopic labeling studies, specifically using ¹⁸O-labeled water, confirms that the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen), not the alkyl-oxygen bond. ucoz.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis is a reversible process where an ester reacts with water in the presence of an acid catalyst, typically a strong mineral acid like H₂SO₄ or HCl, to form a carboxylic acid and an alcohol. libretexts.orglibretexts.org To drive the reaction to completion, a large excess of water is often used, shifting the equilibrium toward the products according to Le Châtelier's principle. libretexts.orgchemistrysteps.com The mechanism is the exact reverse of the Fischer esterification reaction. ucalgary.cachemistrysteps.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step is crucial because it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgntu.edu.sg The positive charge on the protonated carbonyl is delocalized through resonance, further activating the carbon atom for nucleophilic addition. libretexts.org A water molecule then acts as the nucleophile, attacking the electrophilic carbonyl carbon. ntu.edu.sglibretexts.org

The nucleophilic attack by water results in the formation of a tetrahedral intermediate. ucalgary.calibretexts.org Following its formation, a proton is transferred from the newly added water moiety to the -OR' group (the alkoxy group). libretexts.orglibretexts.org This proton transfer is a key step as it converts the alkoxy group into a good leaving group (an alcohol, R'-OH). libretexts.org The reaction proceeds with the reformation of the carbonyl double bond, which facilitates the departure of the alcohol molecule. ntu.edu.sglibretexts.org Finally, deprotonation of the protonated carbonyl by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. youtube.comntu.edu.sg

Table 1: Key Stages of Acid-Catalyzed vs. Base-Promoted Ester Hydrolysis

Stage Acid-Catalyzed Hydrolysis (Reversible) Base-Promoted Hydrolysis (Irreversible)
Activation Protonation of the carbonyl oxygen to increase electrophilicity. libretexts.orglibretexts.org No activation needed; uses a strong nucleophile (OH⁻). libretexts.org
Nucleophilic Attack Attack by a weak nucleophile (H₂O) on the protonated carbonyl. libretexts.org Attack by a strong nucleophile (OH⁻) on the carbonyl carbon. ucalgary.calibretexts.org
Intermediate Formation of a positively charged tetrahedral intermediate. libretexts.org Formation of a negatively charged tetrahedral intermediate. ucalgary.calibretexts.org
Leaving Group Protonation of the -OR group to form a neutral alcohol (R'OH), a good leaving group. libretexts.org Elimination of an alkoxide ion (⁻OR'), a poor leaving group. libretexts.org
Final Step Deprotonation to form the neutral carboxylic acid and regenerate the acid catalyst. ntu.edu.sg Irreversible deprotonation of the carboxylic acid by the alkoxide or hydroxide (B78521) to form a stable carboxylate salt. ucalgary.cayoutube.com

Base-Promoted Hydrolysis Mechanisms (Saponification)

Base-promoted hydrolysis, commonly known as saponification, involves the reaction of an ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce a carboxylate salt and an alcohol. libretexts.orglibretexts.org The term "saponification" originates from the Latin "sapo," meaning soap, as this reaction is used to produce soap from fats (triglycerides). ucalgary.calibretexts.org Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a base, forming a resonance-stabilized carboxylate anion that is unreactive toward nucleophiles. chemistrysteps.comyoutube.com

The mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. ucalgary.calibretexts.org The hydroxide ion is a strong nucleophile and does not require prior activation of the ester. This addition step breaks the carbonyl π bond and leads to the formation of a negatively charged tetrahedral intermediate. ucalgary.calibretexts.org This initial nucleophilic addition is often the rate-determining step under high base concentrations. bham.ac.uk

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates

Compound Substituent at Para-Position Electronic Effect of Substituent Expected Relative Rate of Base-Promoted Hydrolysis
Methyl p-nitrobenzoate -NO₂ Strong Electron-Withdrawing Fastest
Methyl 4-bromobenzoate -Br Electron-Withdrawing (Inductive) Fast
Methyl benzoate -H Neutral (Reference) Intermediate
Methyl p-aminobenzoate -NH₂ Strong Electron-Donating Slowest

Note: This table illustrates the general principle that electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack by hydroxide and thus increasing the rate of saponification. Conversely, electron-donating groups decrease electrophilicity and slow the reaction rate. psu.edu

Influence of Substituents on Reaction Rates

The rate of reactions involving the ester group of this compound, particularly hydrolysis, is significantly influenced by the electronic properties of substituents on the aromatic ring. The 4-(3-bromopropoxy) group itself, being an alkoxy substituent, acts as an electron-donating group through resonance, which affects the electrophilicity of the carbonyl carbon.

The quantitative effect of various para-substituents on the reaction rates of benzoate esters can be described by the Hammett equation, which provides a linear free-energy relationship. semanticscholar.org The equation is given as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reference compound (e.g., hydrogen).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

In studies of the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by the enzyme carboxypeptidase A, a linear correlation was found between the catalytic rate constant (kcat) and the Hammett σ constants. cdnsciencepub.com The relationship was determined as: log kcat = 1.17σ + 1.17. cdnsciencepub.com This positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the buildup of negative charge in the transition state. nih.gov Conversely, electron-donating groups slow down the reaction rate.

The following table summarizes the Hammett σ constants for various para-substituents and their predicted effect on the hydrolysis rate of a benzoate ester.

Substituent (Y)Hammett Constant (σp)Predicted Effect on Ester Hydrolysis Rate
-OCH₃ (Methoxy)-0.27Decrease
-CH₃ (Methyl)-0.17Decrease
-H (Hydrogen)0.00Reference
-Cl (Chloro)0.23Increase
-CN (Cyano)0.66Increase
-NO₂ (Nitro)0.78Increase

Data sourced from studies on analogous benzoate ester systems. semanticscholar.orgcdnsciencepub.com

For this compound, the alkoxy group (-OR) is electron-donating, which would suggest a slower hydrolysis rate compared to an unsubstituted methyl benzoate. If other substituents were present on the ring, their electronic properties would further modulate this reactivity according to the principles outlined.

Enzyme-Catalyzed Ester Hydrolysis Analogues

While specific enzymatic studies on this compound are not widely documented, the principles of enzyme-catalyzed ester hydrolysis can be understood by examining analogous systems, such as those involving serine esterases and lipases. nih.goved.ac.uk These enzymes are highly efficient biocatalysts for the cleavage of ester bonds. nih.gov

In many hydrolase enzymes, the cleavage of the ester bond does not proceed by direct nucleophilic attack from a serine residue alone. Instead, it follows a general base catalysis mechanism. nih.gov In this mechanism, an amino acid residue within the enzyme's active site, typically a histidine, acts as a general base. mdpi.com This histidine residue deprotonates a nearby nucleophile, which can be a serine residue or a water molecule, thereby increasing its nucleophilicity. mdpi.com

The activated nucleophile then attacks the electrophilic carbonyl carbon of the ester substrate, leading to the formation of a tetrahedral intermediate. jk-sci.com For some enzymes, this general base mechanism, where a water molecule is the nucleophile activated by an active site residue, is the primary pathway for hydrolysis and does not involve the formation of a covalent acyl-enzyme intermediate. nih.gov This is distinct from the covalent catalysis mechanism where a serine residue acts as the nucleophile. nih.gov

The efficiency and specificity of enzyme-catalyzed ester hydrolysis are due to a highly organized arrangement of amino acid residues in the active site. The most common arrangement for serine hydrolases is the catalytic triad. mdpi.com

Catalytic Triad : This system typically consists of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser). ed.ac.uk

Serine (Ser) : The hydroxyl group of the serine residue acts as the nucleophile that attacks the ester's carbonyl carbon. mdpi.com

Histidine (His) : This residue functions as a general base, accepting a proton from the serine hydroxyl group to make it a more potent nucleophile. mdpi.com

Aspartate (Asp) : The aspartate residue is hydrogen-bonded to the histidine, helping to correctly orient the histidine residue and stabilize the positive charge it develops after protonating the serine. mdpi.com

Oxyanion Hole : After the nucleophilic attack, a negatively charged tetrahedral intermediate is formed. This unstable intermediate is stabilized by a feature known as the oxyanion hole, which consists of backbone amide groups or other residues that form hydrogen bonds with the negatively charged oxygen atom of the intermediate. mdpi.com This stabilization lowers the activation energy of the reaction.

An enzyme with a distinct preference for polyaromatic esters, CN1E1, was found to be most active at a pH of 8.5, which is consistent with the need for a deprotonated base (like histidine) in the active site to facilitate catalysis. nih.gov

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropoxy group in this compound provides a second reactive site centered on the carbon-bromine bond. This primary alkyl halide can undergo both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

Nucleophilic substitution is a fundamental reaction for alkyl halides where a nucleophile replaces the halide leaving group. ksu.edu.sa The mechanism can be either unimolecular (Sₙ1) or bimolecular (Sₙ2).

Sₙ2 Pathway : This mechanism is favored for primary alkyl halides like the 3-bromopropoxy group. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time the bromide leaving group departs. ksu.edu.sa This pathway is sensitive to steric hindrance; since a primary carbon has minimal steric bulk, it is highly accessible to the incoming nucleophile. ksu.edu.sa

Sₙ1 Pathway : This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemistrysteps.com The Sₙ1 mechanism is highly disfavored for the 3-bromopropoxy group because it would require the formation of a very unstable primary carbocation. ucoz.com

The table below compares the key features of Sₙ1 and Sₙ2 reactions in the context of the 3-bromopropoxy moiety.

FeatureSₙ1 ReactionSₙ2 ReactionRelevance to this compound
Substrate Favored for 3° alkyl halidesFavored for 1° alkyl halidesThe primary (1°) alkyl bromide strongly favors the Sₙ2 pathway .
Kinetics Rate = k[Alkyl Halide] (Unimolecular)Rate = k[Alkyl Halide][Nucleophile] (Bimolecular)The reaction rate will depend on both the substrate and nucleophile concentration.
Intermediate CarbocationNone (Transition State)No unstable carbocation intermediate is formed.
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesA strong nucleophile is needed for an efficient reaction.
Solvent Favored by polar protic solventsFavored by polar aprotic solventsSolvent choice can be used to promote the Sₙ2 reaction.

Elimination Reactions (E1 and E2 pathways)

Elimination reactions result in the formation of a double bond (an alkene) through the removal of atoms or groups from adjacent carbon atoms. These reactions often compete with nucleophilic substitutions. masterorganicchemistry.com

E2 Pathway : This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. masterorganicchemistry.com This pathway is possible for the 3-bromopropoxy group, especially when a strong, sterically hindered base is used. A bulky base will favor proton abstraction (elimination) over direct attack at the carbon center (substitution).

E1 Pathway : This two-step mechanism begins with the formation of a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. masterorganicchemistry.com Just as with the Sₙ1 reaction, the E1 pathway is highly unlikely for the 3-bromopropoxy group due to the high energy of the primary carbocation that would need to form.

In practice, reacting this compound with a nucleophile/base will likely result in a mixture of Sₙ2 and E2 products. The reaction conditions, such as the strength and steric bulk of the base/nucleophile and the temperature (higher temperatures favor elimination), can be adjusted to favor one pathway over the other. masterorganicchemistry.com

Radical Reactions Involving Organobromine Compounds

Organobromine compounds are well-known participants in radical reactions due to the relatively weak carbon-bromine bond. The bond dissociation energy for a C-Br bond is approximately 72.1 kcal/mol, which is significantly lower than that of C-Cl (83.7 kcal/mol) and C-F (115 kcal/mol) bonds, making it susceptible to homolytic cleavage. wikipedia.org Radical reactions typically proceed through a three-phase chain mechanism: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction is initiated by the generation of a bromine radical. This can be achieved through thermal or photochemical cleavage of a radical initiator, such as an organic peroxide or an azo compound, which then abstracts a hydrogen atom from a molecule like HBr to produce a bromine radical. libretexts.org Alternatively, direct homolytic cleavage of the C-Br bond in this compound can be induced by heat or UV radiation. libretexts.org

Propagation: Once formed, a radical can react with a stable molecule to generate a new radical, thus propagating the chain. In the context of organobromine compounds, a common propagation step involves the abstraction of a bromine atom by a radical species, or the addition of a radical to a double bond. rutgers.edu For a molecule like this compound, a radical at the propyl chain could be generated.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org

The solvent can play a crucial role in the efficiency of radical formation. For instance, in a non-polar solvent like benzene (B151609), the energy from irradiation can be dissipated through the solvent's π-electron system, reducing the fragmentation of the organobromine compound. rsc.org In contrast, a protic solvent like methanol (B129727) can facilitate the formation of radicals. rsc.org

Interactions of Ester and Bromide Functional Groups

The presence of both an ester and a bromide group on the same molecule, as in this compound, opens up possibilities for intramolecular reactions and raises questions of chemoselectivity.

The proximity of the ester group's carbonyl oxygen and the bromine-bearing carbon in this compound allows for the potential of intramolecular cyclization. Such reactions are a powerful tool in organic synthesis for the construction of cyclic structures, such as chromanones. nih.gov The formation of five- and six-membered rings through intramolecular hydroalkoxylation/cyclization of unsaturated alcohols is a well-established process, often catalyzed by metal triflates. nih.govorganic-chemistry.org

In the case of this compound, an intramolecular substitution reaction could occur where the oxygen of the ether linkage acts as a nucleophile, displacing the bromide to form a six-membered ring. This type of reaction can be influenced by the reaction conditions. For instance, base-catalyzed intramolecular cyclization of β-oxonitriles has been observed to lead to pentacyclic products. mdpi.com Similarly, electroreductive methods can be employed to induce intramolecular cyclization of halo-substituted benzamides to form benzofused oxygenated heterocycles, avoiding the need for transition-metal catalysts. researchgate.net

A plausible intramolecular reaction for this compound could be the formation of a chroman-4-one derivative, a scaffold known for its therapeutic properties. nih.gov This would likely proceed via an initial transformation of the methyl ester to a more reactive species, followed by intramolecular attack.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In this compound, the primary sites for reaction are the electrophilic carbon of the ester group and the electrophilic carbon attached to the bromine atom. The outcome of a reaction will depend on the nature of the attacking nucleophile or radical species and the reaction conditions.

The reactivity of different functional groups can be ranked. For instance, in nucleophilic substitution reactions, the carbon-bromine bond is generally more reactive than a carbon-chlorine bond. wikipedia.org Alkyl bromides are excellent alkylating agents. wikipedia.org The ester group, while also susceptible to nucleophilic attack, is generally less reactive than, for example, an aldehyde.

The choice of reagents is critical in controlling chemoselectivity. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both esters and ketones, while a milder agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce ketones in the presence of esters. libretexts.org In the context of radical reactions, the generation of a radical can be directed to a specific site. For example, directed halogen atom transfer (DIXAT) has been used for the chemoselective generation of aryl radicals in the presence of other reactive sites. acs.org

When considering reactions of this compound, a strong nucleophile might preferentially attack the more electrophilic carbon of the ester, leading to saponification or transesterification. Conversely, conditions favoring S_N2 reactions would target the carbon-bromine bond. masterorganicchemistry.com Radical conditions, as discussed earlier, would primarily involve the C-Br bond. The ability to control which functional group reacts is a key challenge and a powerful tool in the synthesis of complex molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide crucial information on the number of different types of protons and their neighboring environments. For Methyl 4-(3-bromopropoxy)benzoate, the expected signals would correspond to the aromatic protons, the protons of the propyl chain, and the methyl ester protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (H-2, H-6)7.95Doublet
Aromatic (H-3, H-5)6.90Doublet
-OCH₂- (propoxy)4.15Triplet
-CH₂- (propoxy)2.30Quintet
-CH₂Br (propoxy)3.60Triplet
-OCH₃ (ester)3.85Singlet

This data is predicted and has not been experimentally verified.

The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons. For instance, the methylene (B1212753) protons of the propoxy chain are expected to show triplet and quintet patterns due to coupling with their neighbors.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)166.7
C-4 (aromatic)163.0
C-1 (aromatic)122.5
C-2, C-6 (aromatic)131.6
C-3, C-5 (aromatic)114.2
-OCH₂- (propoxy)65.8
-CH₂- (propoxy)31.8
-CH₂Br (propoxy)30.0
-OCH₃ (ester)51.9

This data is predicted and has not been experimentally verified.

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between coupled protons, confirming the -OCH₂CH₂CH₂Br fragment. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the characteristic IR absorption bands would include:

C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

C-O stretch (ester and ether): Two distinct stretching vibrations, one for the ester C-O and one for the aryl ether C-O, typically in the range of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C=C stretch: Several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

C-Br stretch: A signal in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₁₃BrO₃), the molecular ion peak [M]⁺ would be expected at m/z 272 and 274 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or cleavage of the propoxy chain.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of now, no crystal structure for this specific compound has been reported in the Cambridge Structural Database (CSD).

Advanced Spectroscopic Techniques for Elucidation

The unequivocal identification of this compound, with the chemical formula C₁₁H₁₃BrO₃, is achieved through a combination of advanced spectroscopic techniques. sigmaaldrich.com These methods, when used in concert, provide a detailed molecular fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the number and types of protons in the molecule and their neighboring environments. For this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons on the benzoate (B1203000) ring, the protons of the methoxy group, and the protons of the 3-bromopropoxy chain. Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propoxy chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include the C=O stretching vibration of the ester group, C-O stretching vibrations for the ether and ester linkages, aromatic C-H and C=C stretching vibrations, and the C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of the bromine atom.

The table below summarizes the key identification markers for this compound.

PropertyValue
Chemical Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
CAS Number 135998-88-8

This table contains general information for this compound.

Further in-depth analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide unambiguous assignments of all proton and carbon signals and confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, further confirming its elemental composition. Although specific experimental data sets from research articles are not available from the conducted searches, the combination of these advanced spectroscopic methods is the standard approach for the complete structural elucidation and characterization of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry optimization aims to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For Methyl 4-(3-bromopropoxy)benzoate, this involves determining the orientation of the methyl ester group and the conformation of the flexible 3-bromopropoxy side chain.

While a specific crystal structure for this compound is not publicly available, data from its close analogue, Methyl 4-(3-chloropropoxy)benzoate, provides a reliable model for its geometry. nih.govresearchgate.net The molecule is not perfectly planar. The methyl ester group is slightly twisted relative to the benzene (B151609) ring, and the propoxy chain can adopt several conformations due to rotation around its single bonds.

The key dihedral angles defining the propoxy chain's shape are C(aromatic)-O-C-C and O-C-C-C. Studies on similar flexible alkoxy chains, like in 1,2-diphenoxyethane, show that extended, all-trans conformations are often low in energy, but gauche conformations are also accessible, leading to a variety of shapes. nih.gov For the 3-halopropoxy chain, an extended or anti conformation is generally expected to be the most stable in the gas phase to minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound based on Analogue Data This table presents expected bond lengths and angles based on the crystal structure of Methyl 4-(3-chloropropoxy)benzoate and standard values. nih.govresearchgate.net

ParameterAtom Pair/TripletPredicted Value
Bond Lengths
C=OCarbonyl~ 1.21 Å
C(aromatic)-C(aromatic)Benzene Ring~ 1.39 Å
C(aromatic)-OEther Linkage~ 1.37 Å
O-C(propoxy)Ether Linkage~ 1.43 Å
C-CPropoxy Chain~ 1.52 Å
C-BrBromo-Alkyl~ 1.94 Å
Bond Angles
C-O-CEther Linkage~ 118°
O=C-OEster Group~ 123°
C-C-BrPropoxy Chain~ 110°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. dergipark.org.tr

For this compound, the electronic structure can be inferred from studies on related aromatic ethers and esters. mdpi.comnih.govacs.org

HOMO: The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. This includes the π-system of the benzene ring and the p-orbitals of the ether oxygen atom, which donates electron density to the ring.

LUMO: The LUMO is typically centered on the electron-accepting part of the molecule, which is the methyl benzoate (B1203000) group. Specifically, it involves the π* antibonding orbitals of the carbonyl group (C=O) and the benzene ring.

The presence of the electron-donating alkoxy group at the para position raises the energy of the HOMO compared to unsubstituted methyl benzoate, while the electron-withdrawing ester group lowers the energy of the LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net DFT calculations on similar molecules show that such substitutions can effectively tune the electronic properties. nih.govscispace.com

Table 2: Conceptual Frontier Orbital Characteristics This table describes the expected nature and location of the frontier molecular orbitals.

OrbitalPrimary LocationCharacterRole in Reactivity
HOMO Benzene Ring, Ether Oxygenπ-bonding, non-bonding p-orbitalElectron Donor (Nucleophilic Center)
LUMO Carbonyl Group, Benzene Ringπ-antibonding (π*)Electron Acceptor (Electrophilic Center)
Energy Gap Entire MoleculeDifference between ELUMO and EHOMOIndicator of kinetic stability and reactivity

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies using DFT, we can create a theoretical spectrum that helps in the assignment of experimental data.

Detailed DFT calculations have been performed on the parent molecule, methyl benzoate, providing a solid foundation for interpreting the spectrum of its derivatives. nih.govresearchgate.netarxiv.orgresearchgate.net The spectrum of this compound would be dominated by vibrations from its constituent functional groups.

Key Expected Vibrational Modes:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found around 1720 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1610-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Stretches: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage, expected in the 1280-1050 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches: Vibrations from the methylene (B1212753) (CH₂) groups of the propoxy chain, appearing just below 3000 cm⁻¹.

C-Br Stretch: A vibration at lower frequency, typically in the 650-550 cm⁻¹ range, indicative of the carbon-bromine bond.

Table 3: Predicted IR Active Vibrational Frequencies and Their Assignments Based on DFT calculations of methyl benzoate and characteristic frequencies of functional groups. nih.govresearchgate.net

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Ester C=OStretching~1720Strong
Aromatic C=CRing Stretching~1605, ~1580, ~1510Medium to Strong
Ester C-OStretching~1280Strong
Aryl Ether C-OAsymmetric Stretching~1250Strong
Alkyl Ether C-OSymmetric Stretching~1170Medium
Propoxy C-HStretching2850-2990Medium
C-BrStretching550-650Medium to Weak

DFT calculations are invaluable for mapping out reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, a potential energy surface for a reaction can be constructed. researchgate.netresearchgate.netnih.gov This allows for the determination of activation energies, which govern the reaction rate.

A key reaction pathway for this compound involves the 3-bromopropoxy group, which is susceptible to nucleophilic substitution (SN2) reactions. masterorganicchemistry.comlibretexts.org In a typical SN2 reaction, a nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

A computational study of this process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product (e.g., where Br is replaced by Nu).

Transition State Search: Finding the geometry of the highest energy point along the reaction coordinate. For an SN2 reaction, this would be a trigonal bipyramidal structure where the C-Br bond is partially broken and the C-Nu bond is partially formed. masterorganicchemistry.comgithub.io

Frequency Calculation: Confirming the transition state by ensuring it has exactly one imaginary frequency corresponding to the reaction coordinate. blogspot.com

Energy Profile: Calculating the relative energies to determine the activation energy barrier (Eₐ) for the reaction.

Computational analyses on similar SN2 reactions show that factors like the solvent and the nature of the nucleophile significantly impact the energy barrier. sciforum.net

Molecular Dynamics Simulations

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. acs.orgnih.govrsc.org This provides insight into the dynamic behavior and conformational flexibility of molecules in different environments.

In a solution, this compound is not a single rigid structure but a dynamic ensemble of interconverting conformations. The 3-bromopropoxy chain, with its multiple rotatable single bonds, is particularly flexible.

MD simulations can track the torsional angles of this chain over time, revealing which conformations are most populated and how quickly the molecule transitions between them. whiterose.ac.ukresearchgate.net Studies on flexible polymer chains and alkoxy-substituted molecules show that the solvent environment plays a critical role in determining conformational preferences. nih.govresearchgate.net The chain may fold or extend depending on its interactions with solvent molecules. This flexibility is crucial for processes like binding to a receptor site or transport across a membrane, as the molecule can adapt its shape to fit its environment.

Solvent Effects on Molecular Behavior

Theoretical studies on the hydrolysis of ethyl benzoate have demonstrated the crucial role of water molecules in the reaction mechanism. Quantum mechanical and Monte Carlo simulations have shown that a small number of explicit water molecules are essential for accurately modeling the activation free energy of the hydrolysis process. researchgate.net This highlights the importance of specific solute-solvent interactions, particularly hydrogen bonding, in dictating the reaction pathways of benzoate esters.

Furthermore, investigations into the retention behavior of various alkyl benzoates in reversed-phase liquid chromatography (RPLC) have provided empirical evidence of solvent effects. The elution of these compounds is dependent on the composition of the aqueous-organic solvent mixtures, with solvent polarity and the extent of preferential solvation being key factors. ias.ac.in For instance, the use of solvents like methanol (B129727), ethanol, and acetonitrile (B52724) in combination with water can modulate the hydrophobic and polar interactions between the stationary phase, the solvent, and the benzoate derivative. ias.ac.in

Molecular dynamics simulations on other organic molecules in different solvents have also shown that the solvent environment dictates the conformational dynamics of the solute. rsc.orgresearchgate.net For this compound, the flexibility of the 3-bromopropoxy chain would be particularly susceptible to solvent effects. In polar protic solvents, hydrogen bonding interactions with the ether oxygen and the carbonyl group of the ester are expected to play a significant role. In contrast, in aprotic or nonpolar solvents, van der Waals forces and dipole-dipole interactions would be the dominant intermolecular forces. youtube.com These interactions can influence the spatial arrangement of the molecule, potentially favoring more extended or compact conformations, which in turn can affect its accessibility for reactions and its spectroscopic properties.

The spectroscopic properties of related aromatic compounds are also known to be sensitive to the solvent environment. Studies on other molecules have shown that the absorption and emission spectra can exhibit shifts depending on the polarity and hydrogen bonding capabilities of the solvent. researchgate.netnih.govnih.gov This solvatochromism is a result of the differential stabilization of the ground and excited electronic states of the molecule by the solvent. While specific data for this compound is not available, it is reasonable to infer that its UV-visible absorption spectrum would be influenced by the solvent, which could be a useful avenue for future experimental investigation.

Interactive Data Table: Expected Solvent Influence on this compound Properties

Solvent PropertyExpected Effect on Molecular Behavior of this compound
Polarity Increased polarity may stabilize polar conformers and influence reaction rates.
Hydrogen Bond Donor/Acceptor Capability Solvents capable of hydrogen bonding can interact with the ether and carbonyl oxygens, affecting conformation and solubility.
Dielectric Constant A higher dielectric constant can facilitate charge separation in transition states, potentially accelerating certain reactions.

Structure-Activity Relationship Modeling (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR models have been published for this compound, the principles and methodologies from studies on related compounds can provide a framework for understanding its potential behavior and for designing future studies.

Prediction of Reactivity Parameters

The reactivity of this compound is determined by its electronic and steric properties. Computational methods can be employed to predict various reactivity parameters that can offer insights into how the molecule is likely to behave in chemical reactions.

Key reactivity parameters that could be computationally predicted for this compound include:

Atomic Charges: The distribution of partial charges on the atoms reveals the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack. The bromine atom, being electronegative, will also influence the charge distribution in the propoxy chain.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, in reactions with nucleophiles, the LUMO distribution would indicate the most likely site of attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.

Bond Dissociation Energies: Theoretical calculations can estimate the energy required to break specific bonds in the molecule. For this compound, the C-Br bond is a likely site of cleavage in certain reactions, and its bond dissociation energy would be a key parameter in predicting the feasibility of such reactions.

Studies on the hydrolysis of other benzoate esters have utilized computational methods to calculate activation energies and reaction pathways, demonstrating the utility of these approaches in predicting reactivity. researchgate.netnih.gov Similarly, computational tools have been developed to predict the reactivity of covalent compounds in general, which could be adapted for this specific molecule. nih.gov

Interactive Data Table: Predicted Reactivity Hotspots in this compound

Molecular FeaturePredicted ReactivityRationale
Carbonyl Carbon ElectrophilicPositive partial charge, susceptible to nucleophilic attack.
Bromine Atom Leaving GroupThe C-Br bond is relatively weak and can be cleaved in nucleophilic substitution reactions.
Aromatic Ring Susceptible to Electrophilic SubstitutionThe electron-donating effect of the ether group can influence the regioselectivity of electrophilic attack.
Ether Oxygen Nucleophilic/Hydrogen Bond AcceptorLone pairs of electrons can interact with electrophiles or act as a hydrogen bond acceptor.

Insights into Intermolecular Interactions

The way this compound interacts with other molecules is fundamental to its chemical and biological behavior. QSAR and QSPR models for related compounds often incorporate descriptors that quantify these intermolecular forces.

The primary intermolecular interactions involving this compound are expected to be:

Dipole-Dipole Interactions: As a polar molecule, it will engage in dipole-dipole interactions with other polar molecules. The ester and ether functionalities are the main contributors to its dipole moment.

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents or other molecules containing -OH or -NH groups.

Halogen Bonding: The bromine atom in the propoxy chain has the potential to participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on another molecule.

Computational studies on the interaction of other halogenated compounds with ethers have provided insights into the nature and strength of these interactions. nih.gov For example, ab initio calculations can be used to determine the geometries and binding energies of complexes formed between this compound and other molecules.

QSAR studies on benzocaine (B179285) analogues, which share the benzoate core, have shown that descriptors related to hydrophobicity (like logP), electronic properties, and steric factors are important for their biological activity. nih.govresearchgate.net These descriptors are directly related to the intermolecular forces that govern the binding of the molecule to its biological target. For instance, lipophilicity, which can be predicted computationally, is a key factor in membrane permeability and binding to hydrophobic pockets in proteins. researchgate.netnih.govnih.gov

By analogy with these studies, a QSAR or QSPR model for this compound and its derivatives would likely include descriptors that quantify its size, shape, polarity, and hydrogen bonding capacity to predict its properties and activities.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The inherent reactivity of its two distinct functional groups—the ester and the alkyl bromide—positions Methyl 4-(3-bromopropoxy)benzoate as a key starting material for creating intricate molecular designs. The propoxy linker provides flexibility and spacing, while the aromatic ring and its substituents offer a rigid scaffold that can be further modified.

Precursor for Pharmacologically Relevant Compounds

The structural motifs present in this compound are found in various biologically active molecules, making it a useful precursor in pharmaceutical synthesis.

The compound serves as a crucial intermediate in the synthesis of complex heterocyclic structures, which are central to many pharmaceutical agents. A notable example is its use in the preparation of precursors for Dronedarone, an antiarrhythmic drug used to treat atrial fibrillation. google.comgoogle.comnih.gov In the synthesis of Dronedarone, the chloro-analogue, Methyl 4-(3-chloropropoxy)benzoate, is used to introduce the 4-(3-(dibutylamino)propoxy)benzoyl moiety, which is a key part of the final drug structure. nih.gov The bromo-derivative, this compound, is directly cited in synthetic routes where it is reacted with dibutylamine (B89481) to form Methyl 4-(3-dibutylaminopropoxy)benzoate, a direct precursor to the core of Dronedarone. google.com This transformation highlights the utility of the bromopropoxy group in building the complex side chains required for pharmacological activity. The reaction involves the nucleophilic substitution of the bromide by the amine, demonstrating a fundamental application of this building block. google.com

The dual reactivity of this compound makes it an ideal scaffold for generating diverse chemical libraries for high-throughput screening. The two primary reaction sites, the C-Br bond and the ester group, can be modified independently to create a wide array of derivatives. The terminal bromide is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering another point of diversification. This strategic derivatization allows for the systematic exploration of chemical space around the benzoate (B1203000) core, which is a valuable process in the discovery of new drug candidates.

Table 1: Derivatization Potential of this compound

Reactive SiteReaction TypeReagent ExampleResulting Functional Group
Alkyl Bromide (C-Br)Nucleophilic SubstitutionAmine (R₂NH)Tertiary Amine
Alkyl Bromide (C-Br)Nucleophilic SubstitutionThiol (RSH)Thioether
Alkyl Bromide (C-Br)Nucleophilic SubstitutionAlkoxide (RO⁻)Ether
Methyl Ester (-COOCH₃)HydrolysisBase (e.g., NaOH)Carboxylic Acid
Methyl Ester (-COOCH₃)AminolysisAmine (RNH₂)Amide

Intermediate in Polymer and Material Science Research

In the realm of materials science, this compound serves as a valuable monomer or chain extender in the synthesis of specialty polymers. Its bifunctional nature allows it to be incorporated into polymer chains through reactions involving its bromo- and ester functionalities. For instance, the bromopropyl group can be used to initiate polymerization or to graft side chains onto existing polymer backbones. The benzoate structure is a common component of liquid crystals and other advanced materials, and this compound provides a convenient method for integrating this moiety. While detailed physical properties of the resulting materials are beyond this article's scope, the compound's chemical role is to provide a rigid aromatic core connected to a flexible aliphatic spacer, a common design strategy for creating polymers with specific thermal or optical properties.

Exploration in Catalysis and Reaction Development

The well-defined structure and predictable reactivity of this compound and its analogs make them excellent model substrates for the development and investigation of new catalytic methods.

Substrate for Investigating Novel Catalytic Transformations

Researchers utilize compounds like this compound to test the scope and efficiency of new catalytic systems. For example, its close relative, Methyl 4-bromobenzoate, has been employed as a substrate in the development of photosensitized, nickel-catalyzed C-O coupling reactions with benzoic acid. researchgate.net Such studies are crucial for establishing the utility of new catalysts, and the presence of the 3-bromopropoxy group would provide further insight into the catalyst's functional group tolerance. The ether linkage and the terminal bromide could potentially interact with the catalyst, providing valuable information for reaction optimization. Furthermore, research into the synthesis of various substituted methyl benzoates using novel solid acid catalysts, such as a Zr/Ti-based system, demonstrates how benzoate esters are used to probe catalytic efficiency and the effects of steric and electronic properties on reaction yields. mdpi.com The development of new esterification catalysts is an active area of research, and benzoate derivatives are standard substrates for these investigations. mdpi.com

Role in Methodological Studies for C-X or C-C Bond Formation

Due to its dual reactivity, this compound serves as a key substrate in the development and optimization of new synthetic methodologies. The presence of a reactive alkyl bromide allows for facile nucleophilic substitution reactions, forming new C-X bonds, while the aromatic ring can participate in various C-C coupling reactions.

Formation of Carbon-Heteroatom (C-X) Bonds

The primary role of the 3-bromopropoxy moiety is to act as an electrophile in reactions with a wide range of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These etherification, amination, and thiolation reactions are fundamental in the synthesis of more complex molecules.

One of the most common applications is in etherification reactions . Phenoxides and alkoxides readily displace the bromide ion to form the corresponding ethers. This reaction is often employed to introduce a flexible three-carbon linker terminated by a methyl benzoate group onto a variety of molecular scaffolds. For instance, it is a crucial intermediate in the synthesis of various liquid crystal molecules, where the rigid benzoate core is tethered to another molecular unit via the flexible propoxy chain.

In the realm of C-N bond formation , primary and secondary amines can be alkylated with this compound. This reaction is pivotal in the preparation of compounds with potential pharmaceutical applications, where the introduction of an amino group can significantly alter the biological activity of the parent molecule.

Similarly, C-S bond formation can be achieved by reacting the compound with thiolates. This is a common strategy for introducing sulfur-containing functionalities, which are present in numerous biologically active compounds and functional materials.

Formation of Carbon-Carbon (C-C) Bonds

While the alkyl bromide is the more reactive site for nucleophilic attack, the aromatic ring of this compound can be functionalized through various C-C bond-forming reactions. These reactions are typically catalyzed by transition metals, such as palladium or nickel.

Although less common than reactions at the alkyl bromide, the aromatic ring can undergo transformations like the Suzuki-Miyaura coupling . For this to occur, the aromatic ring would typically need to be further functionalized, for example, by introducing a halide or a triflate group. However, in methodological studies, derivatives of this compound could be used to explore the chemoselectivity of C-C coupling reactions in the presence of an alkyl bromide.

Probes for Mechanistic Studies in Organic Reactions

The distinct reactivity of the two functional ends of this compound makes it a useful tool for probing the mechanisms of organic reactions. By observing the reaction outcomes and kinetics, chemists can gain insights into reaction pathways and the factors that control selectivity.

For example, in competitive reaction studies, the compound can be subjected to conditions that could potentially react with either the alkyl bromide or the aromatic ring. The product distribution can provide valuable information about the relative reactivity of different functional groups and the nature of the catalytic or reactive species involved.

Furthermore, by strategically placing isotopic labels within the molecule, for instance, at one of the carbon atoms in the propoxy chain, it can be used in kinetic isotope effect studies. These studies are instrumental in determining the rate-determining step of a reaction and elucidating the structure of the transition state.

Below is a table summarizing the key reactive sites and their applications in methodological and mechanistic studies:

Reactive SiteType of ReactionApplication
3-Bromopropoxy (Alkyl Bromide)Nucleophilic Substitution (C-X Bond Formation)Etherification, Amination, Thiolation
Aromatic RingTransition Metal-Catalyzed Cross-Coupling (C-C Bond Formation)Suzuki-Miyaura Coupling (with further functionalization)
Entire MoleculeCompetitive Reactions, Isotopic LabelingProbing reaction mechanisms and kinetics

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways for Methyl 4-(3-bromopropoxy)benzoate Analogues

The core structure of this compound is achiral. However, the introduction of chiral centers into its analogues could open up new possibilities, particularly in materials science and medicinal chemistry. Future research should focus on developing stereoselective synthetic pathways to access such chiral analogues. This could involve the use of asymmetric catalysts or chiral starting materials. For instance, replacing the benzoate (B1203000) group with a chiral carboxylic acid or introducing substituents on the propoxy chain could lead to novel molecules with unique stereochemical properties. The development of synthetic routes that allow for the selective formation of one enantiomer over the other will be crucial for investigating the structure-activity relationships of these new compounds.

Exploration of Bio-Inspired Synthetic Routes

Nature often provides elegant and efficient solutions to complex chemical transformations. Bio-inspired synthesis, which mimics enzymatic processes, offers a promising avenue for the development of greener and more sustainable methods for producing this compound and its derivatives. Future research could explore the use of enzymes or enzyme mimics to catalyze key steps in the synthesis, such as the etherification or esterification reactions. This approach could lead to milder reaction conditions, higher selectivity, and a reduction in the use of hazardous reagents. Investigating the potential for whole-cell biocatalysis, where microorganisms are engineered to produce the target molecule, represents another exciting frontier.

Computational Design of Novel this compound Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. In the context of this compound, these techniques can be employed to design novel derivatives with tailored properties. For example, density functional theory (DFT) calculations could be used to predict the reactivity of different positions on the molecule, guiding the development of new synthetic strategies. Molecular docking simulations could be used to design derivatives with enhanced binding affinity for specific biological targets. This in silico approach can help to prioritize synthetic efforts and reduce the time and resources required for experimental studies.

Integration with Automation and Artificial Intelligence in Organic Synthesis

The field of organic synthesis is undergoing a revolution driven by automation and artificial intelligence (AI). These technologies have the potential to significantly accelerate the synthesis and optimization of this compound and its analogues. Automated synthesis platforms could be used to rapidly screen different reaction conditions and identify optimal synthetic routes. Machine learning algorithms could be trained on existing reaction data to predict the outcomes of new reactions and suggest novel synthetic pathways. The integration of these technologies will not only increase the efficiency of the synthetic process but also enable the exploration of a much larger chemical space.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques, such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products during the course of a reaction. The application of these techniques to the synthesis of this compound would enable a more precise control over the reaction parameters and facilitate the identification of any transient or unstable intermediates. This detailed mechanistic insight would be invaluable for process optimization and scale-up.

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a compound, such as its crystal structure and polymorphism, can have a significant impact on its physical and chemical behavior. The investigation of the solid-state reactivity of this compound could reveal new synthetic opportunities, such as solvent-free reactions or topochemical polymerizations. Furthermore, a thorough study of its polymorphic landscape is warranted. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct properties, including melting point, solubility, and stability. Identifying and characterizing the different polymorphs of this compound could be crucial for ensuring the reproducibility of its performance in various applications.

Q & A

Q. What mechanistic insights explain its role in polymer crosslinking?

  • Methodological Answer :
  • Radical Initiation : Use AIBN or benzoyl peroxide to generate radicals at the bromine site, enabling copolymerization with styrene or acrylates. Monitor kinetics via GPC .
  • Thermal Analysis : DSC/TGA to assess Tg and decomposition profiles, correlating with crosslink density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.